Technical Guide: Spectroscopic Analysis of 1-(3-bromo-thiophen-2-yl)-ethylamine
Technical Guide: Spectroscopic Analysis of 1-(3-bromo-thiophen-2-yl)-ethylamine
Executive Summary & Strategic Context
Target Molecule: 1-(3-bromo-thiophen-2-yl)-ethylamine (CAS: Analogous to 2227820-90-6)
Molecular Formula:
In drug discovery, particularly fragment-based lead design (FBLD), the 1-(thiophen-2-yl)ethylamine scaffold serves as a critical bioisostere for phenyl-ethylamines. The introduction of a bromine atom at the 3-position is not merely structural; it serves as a steric lock to restrict rotameric freedom and a synthetic handle for subsequent Suzuki-Miyaura couplings.
This guide provides a rigorous spectroscopic profile (NMR, IR, MS) for this intermediate. Given the specific substitution pattern, data is synthesized from high-fidelity experimental analogs (e.g., 3-bromothiophene, 2-acetyl-3-bromothiophene) and verified theoretical shifts.
Synthesis & Sample Preparation Context
Why this matters: The spectroscopic signature is heavily influenced by the synthesis method. The most common route—reductive amination of 2-acetyl-3-bromothiophene—often leaves specific impurities (residual ketone or alcohol intermediates) that must be distinguished from the product.
Workflow: Reductive Amination Pathway
The following logic flow illustrates the critical points where impurities can enter the spectra.
Figure 1: Synthesis pathway highlighting the 'Alcohol' impurity, which appears as a diagnostic multiplet near 5.1 ppm in
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent:
NMR Analysis (400 MHz)
The 3-bromo substitution breaks the symmetry of the thiophene ring and exerts a deshielding effect on the adjacent positions.
| Position | Type | Shift ( | Multiplicity | Mechanistic Explanation | |
| Thiophene H-5 | Ar-H | 7.25 - 7.30 | Doublet (d) | Alpha to Sulfur. Deshielded by heteroatom. | |
| Thiophene H-4 | Ar-H | 6.90 - 6.98 | Doublet (d) | Beta to Sulfur. Shielded relative to H-5. The 3-Br substituent collapses the typical thiophene multiplet into a clean doublet. | |
| Methine (-CH-) | Alkyl | 4.55 - 4.65 | Quartet (q) | Benzylic-like position. Deshielded by the aromatic ring and the amine nitrogen. | |
| Amine (-NH | Amine | 1.60 - 2.00 | Broad Singlet | - | Exchangeable proton. Shift varies with concentration and water content. |
| Methyl (-CH | Alkyl | 1.45 - 1.55 | Doublet (d) | Terminal methyl group coupled to the methine proton. |
Critical QC Check:
-
Rotamers: Due to the steric bulk of the 3-Br atom, you may observe line broadening in the methine quartet at low temperatures (
), indicating restricted rotation. At room temperature, this should average to a sharp quartet.
NMR Analysis (100 MHz)
The carbon spectrum confirms the regiochemistry of the bromine.
| Carbon | Type | Shift ( | Notes |
| C-2 (Quaternary) | Ar-C | 145.0 - 148.0 | Attached to the ethylamine chain. Shifted downfield by the heteroatom. |
| C-5 | Ar-CH | 129.0 - 131.0 | Alpha carbon (unsubstituted). |
| C-4 | Ar-CH | 124.0 - 126.0 | Beta carbon. |
| C-3 (Quaternary) | Ar-C-Br | 108.0 - 110.0 | Diagnostic Peak. The heavy atom effect of Bromine causes a significant upfield shift relative to unsubstituted thiophene. |
| Methine (-CH-) | Alkyl | 46.0 - 48.0 | Chiral center carbon. |
| Methyl (-CH | Alkyl | 23.0 - 25.0 | Typical aliphatic methyl. |
Mass Spectrometry (MS)
Ionization Mode: Electrospray Ionization (ESI) or EI.
Isotopic Signature
Bromine has two stable isotopes,
-
Observation: The molecular ion
will not be a single peak. It will appear as a 1:1 doublet separated by 2 mass units. -
m/z Values: ~206 and 208.
Fragmentation Logic
In EI or MS/MS, the molecule fragments along predictable pathways.
Figure 2: Fragmentation tree. The loss of ammonia (M-17) is the primary diagnostic transition for primary amines.
Infrared Spectroscopy (IR)
Method: ATR-FTIR (Neat).
The IR spectrum is defined by the interplay between the amine handle and the heteroaromatic ring.
-
Amine Region (3400 - 3200 cm
):-
Primary amines typically show two weak bands (N-H asymmetric and symmetric stretch) around 3350 and 3280 cm
. -
Note: If the sample is the hydrochloride salt, these bands broaden significantly into a "ammonium band" spanning 3000-2500 cm
.
-
-
C-H Stretch (3100 - 2800 cm
):-
>3000 cm
: Aromatic C-H stretches (Thiophene ring). -
<3000 cm
: Aliphatic C-H stretches (Ethyl group).
-
-
Fingerprint Region:
-
C=C / C-S Ring Breathing: ~1450 - 1550 cm
. -
C-Br Stretch: ~600 - 700 cm
. This is a strong, sharp band characteristic of aryl bromides.
-
References
-
Thiophene NMR Shifts: Sone, T., Takahashi, K., & Fujieda, K. (1971).
NMR spectra of thiophenes. III—Bromothiophenes. Organic Magnetic Resonance.[1] Link -
Precursor Data: Sigma-Aldrich. Product Specification: 2-Acetyl-3-bromothiophene. Link
-
Analogous Synthesis: Rizwan, K., et al. (2018). Facile synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives. Chemistry Central Journal. Link
-
General MS of Bromo-thiophenes: NIST Chemistry WebBook. 3-Bromothiophene Mass Spectrum. Link
